molecular formula C21H21N3O5S B2652162 (2E)-3-(2H-1,3-benzodioxol-5-yl)-N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]prop-2-enamide CAS No. 2097940-31-1

(2E)-3-(2H-1,3-benzodioxol-5-yl)-N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]prop-2-enamide

Cat. No. B2652162
CAS RN: 2097940-31-1
M. Wt: 427.48
InChI Key: GSWWYDZSUNCFPF-UXBLZVDNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2E)-3-(2H-1,3-benzodioxol-5-yl)-N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]prop-2-enamide is a useful research compound. Its molecular formula is C21H21N3O5S and its molecular weight is 427.48. The purity is usually 95%.
BenchChem offers high-quality (2E)-3-(2H-1,3-benzodioxol-5-yl)-N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]prop-2-enamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2E)-3-(2H-1,3-benzodioxol-5-yl)-N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]prop-2-enamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Properties

  • Synthesis Techniques : A study discussed the synthesis of compounds similar to the specified chemical, focusing on 2-substituted benzimidazole, benzoxazole, and benzothiazole derivatives. These compounds are synthesized using methods involving p-N,N-diethyl amino salicylaldehyde and different substituted o-phenylenediamine or o-aminophenol or o-aminothiophenol, highlighting techniques potentially relevant to the synthesis of the requested chemical (Padalkar et al., 2011).

  • Photo-Physical Characteristics : Research on similar benzothiazole derivatives revealed their photo-physical properties. The effects of solvent polarity on the absorption-emission properties of these compounds were investigated, which could be relevant for studying the photo-physical characteristics of the specified chemical (Padalkar et al., 2016).

Biological and Pharmacological Activities

  • Antimicrobial Activity : Studies on compounds structurally related to the specified chemical, such as benzimidazole, benzoxazole, and benzothiazole derivatives, showed significant in vitro antibacterial and antifungal activities. This suggests potential antimicrobial applications for the chemical (Padalkar et al., 2016).

  • Anticancer Properties : Another study investigated derivatives containing benzothiazole and benzoxazole moieties for their anticancer activity. Compounds with structural similarities to the specified chemical demonstrated efficacy against certain cancer tumors, indicating possible anticancer applications (Abdelall et al., 2010).

  • VEGFR-2 Inhibition : Research on substituted benzamides, which are structurally related to the specified compound, identified them as inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2), indicating potential applications in inhibiting angiogenesis related to tumor growth (Borzilleri et al., 2006).

  • Antitumor Agents : A study synthesized biologically stable derivatives of benzothiazole, one of which showed excellent inhibitory effects on tumor growth in vivo, suggesting potential antitumor applications for the compound (Yoshida et al., 2005).

properties

IUPAC Name

(E)-3-(1,3-benzodioxol-5-yl)-N-[2-(3-cyclopropyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-1-yl)ethyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O5S/c25-21(10-6-15-5-9-19-20(13-15)29-14-28-19)22-11-12-23-17-3-1-2-4-18(17)24(16-7-8-16)30(23,26)27/h1-6,9-10,13,16H,7-8,11-12,14H2,(H,22,25)/b10-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSWWYDZSUNCFPF-UXBLZVDNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2C3=CC=CC=C3N(S2(=O)=O)CCNC(=O)C=CC4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC1N2C3=CC=CC=C3N(S2(=O)=O)CCNC(=O)/C=C/C4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-3-(2H-1,3-benzodioxol-5-yl)-N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]prop-2-enamide

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